molecular formula C12H23N3O B14233532 N'-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide CAS No. 560077-13-6

N'-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide

Katalognummer: B14233532
CAS-Nummer: 560077-13-6
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: ZEGGGTRWKNRFOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide typically involves the reaction of 1-ethylpiperidine with 2-methylbutanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1-Ethylpiperidin-4-ylidene)-2-methylbutanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

560077-13-6

Molekularformel

C12H23N3O

Molekulargewicht

225.33 g/mol

IUPAC-Name

N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylbutanamide

InChI

InChI=1S/C12H23N3O/c1-4-10(3)12(16)14-13-11-6-8-15(5-2)9-7-11/h10H,4-9H2,1-3H3,(H,14,16)

InChI-Schlüssel

ZEGGGTRWKNRFOJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)NN=C1CCN(CC1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.